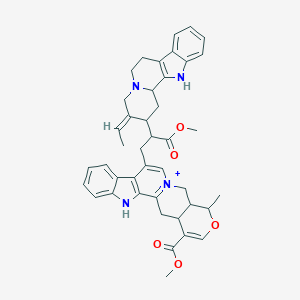

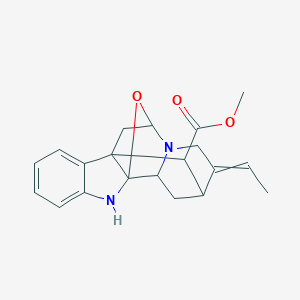

![molecular formula C11H12N2O2 B199099 1,2,3,9-四氢吡咯并[2,1-b]喹啉-3,7-二醇, (R)- CAS No. 5081-51-6](/img/structure/B199099.png)

1,2,3,9-四氢吡咯并[2,1-b]喹啉-3,7-二醇, (R)-

描述

Vasicinol is a quinazoline alkaloid . It shows bronchodilator action in vitro but bronchoconstrictor action in vivo . Vasicinol was shown to have an antianaphylactic action . It has been found within Peganum harmala . Vasicinol has also been studied in combination with the related alkaloid vasicine .

Synthesis Analysis

Vasicinol and structurally related quinazolines have been an area of interest for researchers all around the world . The metabolic pathway of Vasicinol in vivo and in vitro mainly involved monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .Molecular Structure Analysis

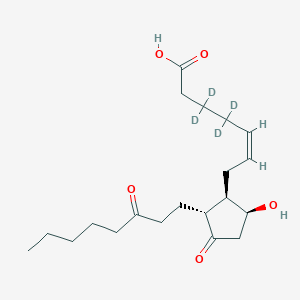

The molecular formula of Vasicinol is C11H12N2O2 . The average mass is 204.225 Da and the monoisotopic mass is 204.089874 Da .Chemical Reactions Analysis

The main metabolic soft spots in the chemical structure of Vasicinol were the 3-hydroxyl group and the C-9 site . The metabolic pathway of Vasicinol in vivo and in vitro mainly involved monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .Physical And Chemical Properties Analysis

The physical and chemical properties of Vasicinol include a molecular formula of C11H12N2O2 and an average mass of 204.225 Da .科学研究应用

呼吸道疾病治疗

血管醇,源自灌木Adhatoda vasica,主要用于治疗各种呼吸道疾病。 它在草药中一直被传统地用于其支气管扩张剂、粘液溶解剂和祛痰剂特性,使其对哮喘、支气管炎和咳嗽等疾病有益 .

抗菌活性

研究表明,含有血管醇的提取物对大肠杆菌和金黄色葡萄球菌等细菌具有显着的抑制作用。 这表明它有可能作为抗菌剂用于治疗细菌感染 .

代谢紊乱管理

A. vasica的叶提取物,其中含有血管醇,已被研究用于管理代谢紊乱。 研究表明,通过使用血管醇进行酶促调节可能是控制代谢失调的有效方法 .

4. 体内和体外代谢研究 血管醇一直是体内和体外代谢研究的主题。 这些研究旨在了解血管醇在生物体中的代谢途径,这对于其作为治疗剂的开发至关重要 .

药物研究

该化合物的结构和生物学属性使其成为药物研究领域的关注点。 研究集中在其生物合成、合成和合成类似物的设计上,这可能导致新药的开发 .

生物活性化合物研究

血管醇也因其生物活性而受到研究。 这包括对其药理作用以及在治疗呼吸系统疾病以外的各种疾病中的潜在应用的研究 .

作用机制

Target of Action

Vasicinol, also known as Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, ®-, primarily targets the Toll-like receptor 7 (TLR7) . TLR7 is a crucial member of the pattern recognition receptors (PRRs) that play a critical role in the innate immune response .

Mode of Action

Vasicinol interacts with its target, TLR7, and triggers an immune response. This interaction results in the activation of the immune system, which can lead to antiviral activity . Vasicinol also exhibits bronchodilatory activity both in vitro and in vivo .

Biochemical Pathways

The interaction of Vasicinol with TLR7 affects the innate immune response pathway . This interaction can lead to the activation of downstream effects that result in an antiviral immune response .

Pharmacokinetics

The pharmacokinetics of Vasicinol involves various metabolic processes including monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . The main metabolic soft spots in the chemical structure of Vasicinol are the 3-hydroxyl group and the C-9 site . Renal clearance is the major excretion pathway of Vasicinol .

Result of Action

The interaction of Vasicinol with TLR7 results in the activation of the immune system, leading to antiviral activity . Furthermore, Vasicinol exhibits bronchodilatory activity, which can be beneficial in the treatment of respiratory ailments .

Action Environment

The action, efficacy, and stability of Vasicinol can be influenced by various environmental factors. For instance, the type of explant selected, basal media, organic carbon source, type and concentration of plant growth regulators, media derivatives including gelling agent and the culture conditions were all taken into account

属性

IUPAC Name |

(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFMOGRHGUPGMA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(C=CC(=C3)O)N=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=C(C=CC(=C3)O)N=C2[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198841 | |

| Record name | Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5081-51-6 | |

| Record name | Vasicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)